molecular formula C5H11NO2 B2621709 1,4-Oxazepan-6-ol CAS No. 1022915-33-8; 933739-97-0

1,4-Oxazepan-6-ol

Cat. No.: B2621709
CAS No.: 1022915-33-8; 933739-97-0
M. Wt: 117.148
InChI Key: AJQUDIYIICBQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Oxazepan-6-ol is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure, with a hydroxyl group at the 6-position. Derivatives of this compound often exhibit modified physicochemical properties, such as solubility, stability, and binding affinity, depending on substituents .

Properties

IUPAC Name

1,4-oxazepan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQUDIYIICBQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The following table summarizes critical derivatives of 1,4-Oxazepan-6-ol and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Purity Key Suppliers/References
This compound hydrochloride - C₅H₁₁NO₂ 117.15 g/mol Hydrochloride salt ≥95% PubChem, BLD Pharm Ltd.
6-Methyl-1,4-oxazepan-6-ol 1823315-50-9 C₆H₁₁NO₂ 129.16 g/mol Methyl group at position 6 ≥95% Cenmed, Aladdin Scientific
(S)-4-Benzyl-1,4-oxazepan-6-ol 943443-05-8 C₁₂H₁₇NO₂ 207.27 g/mol Benzyl group at position 4 (S-enantiomer) 95% GLPBIO, Chongqing Chemdad
6-(Trifluoromethyl)-1,4-oxazepan-6-ol HCl 1824048-41-0 C₆H₁₀F₃NO₂·HCl 221.61 g/mol Trifluoromethyl group at position 6 ≥95% Global Chemical Supplier
(6R,7R)-6-Hydroxy-7-phenyl-1,4-oxazepan-5-one - C₁₁H₁₃NO₃ 207.23 g/mol Phenyl group at position 7, ketone at 5 - Synthesis via Sc(OTf)₃ catalyst

Physicochemical Properties and Reactivity

  • Solubility : Hydrochloride salts (e.g., this compound HCl) improve aqueous solubility, making them suitable for biological assays .
  • Electron Effects : The trifluoromethyl group in 6-(Trifluoromethyl)-1,4-oxazepan-6-ol HCl introduces electron-withdrawing effects, which may improve metabolic stability .
  • Stereochemistry : Enantiomeric benzyl derivatives (e.g., (S)-4-Benzyl-1,4-oxazepan-6-ol) highlight the role of chirality in receptor binding, a critical factor in drug design .

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